molecular formula C8H8FNO2 B8548364 6-Fluoro-2,4-dimethyl-nicotinic acid

6-Fluoro-2,4-dimethyl-nicotinic acid

Cat. No.: B8548364
M. Wt: 169.15 g/mol
InChI Key: VGAYGZFDFTXDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2,4-dimethyl-nicotinic acid is a multi-functional heterocyclic building block of high interest in medicinal chemistry and drug discovery. As a derivative of nicotinic acid featuring both fluorine and methyl substituents, it serves as a key synthetic intermediate for the development of Active Pharmaceutical Ingredients (APIs) . The structural motif of fluoronicotinic acid is widely utilized as a molecular scaffold in the synthesis of tracer compounds for Positron Emission Tomography (PET), a non-invasive imaging technique vital for visualizing and measuring metabolic processes in biomedical research . Furthermore, related nicotinic acid derivatives have been investigated as core structures in novel therapeutic agents, such as quinolin-8-yl-nicotinamide analogs studied for potential application in pancreatic cancer treatment . The presence of both a carboxylic acid group and a fluorine atom on the pyridine ring provides versatile handles for further chemical modification, enabling facile conjugation and structure-activity relationship (SAR) studies. This makes this compound a valuable scaffold for constructing complex molecules targeting a range of biological processes. Please note: The specific CAS number, molecular weight, melting point, and other physicochemical properties for this exact compound should be confirmed with your laboratory analysis. This product is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

6-fluoro-2,4-dimethylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H8FNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3H,1-2H3,(H,11,12)

InChI Key

VGAYGZFDFTXDQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)C)F

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Fluoro 2,4 Dimethyl Nicotinic Acid

Foundational Retrosynthetic Analysis and Key Precursor Identification for the 6-Fluoro-2,4-dimethyl-nicotinic acid Core

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, readily available starting materials by conceptually breaking bonds and applying known chemical transformations in reverse. amazonaws.com For this compound, this process highlights several potential synthetic pathways and key precursors.

A primary retrosynthetic disconnection involves functional group interconversion (FGI), targeting the carboxylic acid moiety. This suggests that the carboxyl group could be derived from the oxidation of a precursor such as 5-methyl-2-fluoro-4-methylpyridine. Further disconnection of the fluorine atom via a nucleophilic or electrophilic fluorination reaction points towards a 2,4-dimethyl-6-halopyridine or 2,4-dimethylpyridine (B42361) precursor.

Alternatively, a construction-based approach involves dissecting the pyridine (B92270) ring itself. This leads back to acyclic precursors that can be assembled through cyclization reactions. Key precursors in this approach would include β-dicarbonyl compounds, enamines, and ammonia (B1221849) sources, which can be combined in classic heterocycle syntheses like the Hantzsch reaction. The strategic selection of precursors is crucial for regioselectively introducing the required substituents. smolecule.com

Direct Synthetic Approaches to the Core Structure of this compound

Direct approaches focus on a linear or stepwise sequence of reactions to build the target molecule from a starting precursor. This involves introducing the necessary functional groups onto a pre-existing pyridine ring or constructing the ring with the substituents already in place.

Electrophilic and Nucleophilic Fluorination Strategies

The introduction of fluorine into the pyridine ring is a critical step that can be achieved through either electrophilic or nucleophilic pathways. alfa-chemistry.com

Electrophilic Fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents such as Selectfluor® (a derivative of DABCO) are commonly used for the fluorination of electron-rich aromatic and heterocyclic systems. nih.gov However, the pyridine ring is inherently electron-deficient, which can make direct electrophilic fluorination challenging. The reaction's success often depends on the electronic nature of the other substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) is a more common strategy for fluorinating electron-deficient rings like pyridine. This method involves displacing a good leaving group (such as a chloride, bromide, or nitro group) at the 6-position with a nucleophilic fluoride (B91410) source, like potassium fluoride (KF) or cesium fluoride (CsF). The high electronegativity of fluorine accelerates SNAr reactions, making 2-fluoropyridines react significantly faster than their 2-chloro counterparts. acs.org The presence of electron-withdrawing groups, including the pyridine nitrogen itself, facilitates this substitution. acs.orgnih.gov

StrategyDescriptionTypical ReagentsAdvantagesChallenges
Electrophilic FluorinationDirect introduction of F+ to the pyridine ring.Selectfluor®, N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgDirect C-H to C-F conversion.Requires an activated, electron-rich ring; potential for regioselectivity issues.
Nucleophilic Fluorination (SNAr)Displacement of a leaving group by a fluoride ion (F-).KF, CsF on a 6-halopyridine precursor. alfa-chemistry.comHighly effective for electron-deficient rings; good regiocontrol. nih.govRequires a precursor with a suitable leaving group at the target position.

Cyclization and Heterocycle Assembly Methods for Substituted Pyridines

Building the substituted pyridine core from acyclic precursors is a powerful strategy that allows for the precise placement of substituents. Several methods are available:

Hantzsch Pyridine Synthesis : This is a classic multi-component reaction that typically involves the condensation of an aldehyde, ammonia (or an ammonia surrogate), and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org Variations of this method can be used to create polysubstituted pyridines.

[4+2] Cycloadditions : Diels-Alder type reactions can be employed to construct the pyridine ring. For instance, vinylallenes can react with sulfonyl cyanides to generate isopyridine cycloadducts that rearrange to form highly substituted pyridines upon heating. acs.org

Transition Metal-Catalyzed Cycloadditions : Modern methods, such as the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, have emerged as efficient routes to obtain a wide variety of substituted pyridines. rsc.org

Cascade Reactions : Modular methods can prepare highly substituted pyridines through a cascade of reactions, such as a copper-catalyzed cross-coupling followed by electrocyclization and air oxidation. nih.gov These one-pot procedures offer high efficiency and good functional group tolerance. organic-chemistry.org

Functional Group Interconversions on the Nicotinic Acid Moiety of this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another. ub.eduimperial.ac.uk In the synthesis of this compound, the carboxylic acid group is often introduced or modified in the later stages of the synthetic sequence.

A primary route is the oxidation of a methyl group at the 3-position of the pyridine ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can effectively convert a methyl group to a carboxylic acid. chemicalbook.com For example, 6-fluoronicotinic acid can be synthesized by the oxidation of 2-fluoro-5-methylpyridine. chemicalbook.com

Other key interconversions include:

Hydrolysis of a Nitrile : A cyano (-CN) group at the 3-position can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. The nitrile itself can be introduced via Sandmeyer reaction from an aminopyridine or by nucleophilic substitution.

Carboxylation of an Organometallic Intermediate : A pyridine ring can be halogenated (e.g., brominated) at the 3-position. This halo-pyridine can then be converted into an organolithium or Grignard reagent, which subsequently reacts with carbon dioxide (CO₂) to form the carboxylic acid upon acidic workup.

Modification of Esters or Amides : The target acid can be obtained by the hydrolysis of a corresponding ester or amide derivative. These derivatives are often used as protecting groups or are intermediates in the synthesis. researchgate.net

Precursor Functional GroupTarget Functional GroupReaction TypeTypical Reagents
-CH₃ (Methyl)-COOH (Carboxylic Acid)OxidationKMnO₄, H₂CrO₄
-CN (Nitrile)-COOH (Carboxylic Acid)HydrolysisH₃O⁺ or OH⁻, heat
-Br (Bromo)-COOH (Carboxylic Acid)Carboxylation1. n-BuLi or Mg; 2. CO₂; 3. H₃O⁺
-COOR (Ester)-COOH (Carboxylic Acid)HydrolysisH₃O⁺ or OH⁻

Convergent Synthesis of this compound and its Analogues

For this compound, a convergent approach could involve the synthesis of two key fragments:

A fluorinated pyridine precursor , for example, a 6-fluoro-3-halopyridine.

An organometallic reagent containing the 2,4-dimethyl pattern, or a precursor that can be coupled to the pyridine ring.

These fragments could then be joined using a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This strategy allows for modularity, enabling the synthesis of various analogues by simply changing one of the coupling partners. A convergent strategy for synthesizing multisubstituted pyridines has been described involving the combination of vinylallenes and sulfonyl cyanides in a Diels-Alder cycloaddition. acs.org

Application of Sustainable Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and other heterocyclic compounds to minimize environmental impact. nih.govbiosynce.com These approaches focus on improving reaction efficiency, reducing waste, and using less hazardous materials. rasayanjournal.co.in

Key sustainable methodologies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis : Using microwave irradiation can dramatically reduce reaction times, increase product yields, and lead to cleaner reactions compared to conventional heating methods. nih.gov

Multicomponent Reactions (MCRs) : MCRs, such as the Hantzsch synthesis, combine three or more reactants in a single step to form the product. This improves atom economy and reduces the number of purification steps, thereby minimizing solvent and energy usage. rasayanjournal.co.inresearchgate.net

Use of Green Catalysts and Solvents : The development of environmentally benign catalysts, including solid acid catalysts or reusable metal catalysts, can replace hazardous and stoichiometric reagents. organic-chemistry.org Similarly, using safer solvents like water, ethanol, or ionic liquids, or even performing reactions under solvent-free conditions, reduces the environmental footprint of the synthesis. rasayanjournal.co.inresearchgate.net

Flow Chemistry : Continuous-flow systems can improve reaction efficiency, safety, and scalability, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters. smolecule.com

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable. nih.gov

Comprehensive Structural and Conformational Analysis of 6 Fluoro 2,4 Dimethyl Nicotinic Acid

Supramolecular Chemistry and Co-crystallization Strategies for 6-Fluoro-2,4-dimethyl-nicotinic acid

The supramolecular chemistry of this compound is primarily governed by its capacity for hydrogen bonding. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, while the pyridine (B92270) nitrogen typically serves as a hydrogen bond acceptor. These functionalities allow for the formation of robust and predictable intermolecular interactions known as supramolecular synthons.

Co-crystallization is a strategic approach to modify the physicochemical properties of a molecule by incorporating a second, different molecule (a co-former) into the crystal lattice. The selection of a suitable co-former is critical and is based on the potential for complementary and strong intermolecular interactions with the target molecule. For this compound, potential co-formers would be molecules capable of forming well-defined supramolecular synthons with its carboxylic acid and pyridine groups.

Common strategies for achieving co-crystals of nicotinic acid derivatives include:

Solvent Evaporation: This is a widely used method where the active pharmaceutical ingredient and the co-former are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the formation of co-crystals.

Grinding: Both neat (dry) and liquid-assisted grinding (with a small amount of solvent) are mechanochemical methods that can effectively produce co-crystals.

Melt Crystallization: This solvent-free method involves heating a physical mixture of the components above their melting points to form a homogenous melt, followed by cooling to induce crystallization.

The primary supramolecular synthons anticipated for this compound in co-crystallization are the acid-pyridine heterosynthon and the acid-amide heterosynthon. The fluorine atom, while not a strong hydrogen bond acceptor, can participate in weaker C-H···F interactions, which can further stabilize the crystal packing.

Below is a table of potential co-formers and the expected supramolecular synthons they could form with this compound.

Co-former ClassExample Co-formerExpected Supramolecular SynthonRationale
Amides Nicotinamide (B372718), IsonicotinamideAcid-Amide HeterosynthonThe carboxylic acid of this compound can form a robust R²₂(8) hydrogen bonding motif with the amide group of the co-former.
Carboxylic Acids Adipic Acid, Succinic AcidAcid-Acid Homosynthon and Acid-Pyridine HeterosynthonDicarboxylic acids can form hydrogen bonds with the carboxylic acid group of the target molecule, or with the pyridine nitrogen.
Bipyridines 4,4'-BipyridineAcid-Pyridine HeterosynthonThe pyridine nitrogen of the bipyridine can act as a hydrogen bond acceptor for the carboxylic acid proton of this compound.

Solid-State Forms and Phase Transformations of this compound

The ability of a molecule to exist in more than one crystal structure is known as polymorphism. Different polymorphs of a compound can exhibit distinct physicochemical properties. Given the conformational flexibility and the presence of multiple hydrogen bonding sites in this compound, the existence of polymorphs is highly probable.

Research on analogous compounds, such as 2-(phenylamino)nicotinic acid, has revealed the existence of multiple polymorphic forms arising from differences in molecular conformation, which in turn dictates the intermolecular hydrogen bonding patterns. For instance, different polymorphs can exhibit either acid-acid homodimers or acid-pyridine catemers as the primary supramolecular synthon.

Potential solid-state forms of this compound could include:

Anhydrous Polymorphs: Different crystalline forms of the pure compound without the inclusion of solvent molecules. These could differ in their crystal packing and intermolecular interactions.

Hydrates: Crystalline forms that incorporate water molecules into their lattice. The water molecules can play a crucial role in stabilizing the crystal structure through hydrogen bonding.

Solvates: Crystalline forms that include solvent molecules other than water in their structure. The nature of the entrapped solvent can significantly influence the crystal packing.

The table below outlines hypothetical solid-state forms of this compound.

Solid-State FormDescriptionPotential Supramolecular Synthons
Polymorph I (Anhydrous) A stable anhydrous form.Likely dominated by acid-acid homodimers, forming a centrosymmetric R²₂(8) motif.
Polymorph II (Anhydrous) A metastable anhydrous form.May feature an acid-pyridine catemer, where the carboxylic acid of one molecule hydrogen bonds to the pyridine nitrogen of an adjacent molecule.
Monohydrate A crystalline form containing one molecule of water per molecule of the compound.Water molecules could act as bridges, connecting molecules of this compound through a network of hydrogen bonds.

Phase Transformations

Different solid-state forms of a compound can interconvert under specific conditions of temperature, pressure, or humidity. These phase transformations are of significant interest as they can impact the stability and properties of the material. For this compound, it is conceivable that a metastable polymorph could transform into a more stable form upon heating or in the presence of a suitable solvent. For example, a metastable form obtained by rapid cooling might convert to a more thermodynamically stable form upon gentle heating. Similarly, slurrying a mixture of polymorphs in a solvent could lead to the dissolution of the less stable form and the crystallization of the more stable one. The study of these potential transformations is crucial for selecting the optimal solid form for any application.

Theoretical and Computational Studies of 6 Fluoro 2,4 Dimethyl Nicotinic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic nature of 6-Fluoro-2,4-dimethyl-nicotinic acid. These calculations map the distribution of electrons within the molecule, which is key to understanding its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the electron-withdrawing fluorine atom and the electron-donating methyl groups significantly influence the energy levels of these orbitals. The fluorine atom tends to lower the energy of both the HOMO and LUMO, while the methyl groups raise them. The precise energy values depend on the computational method and basis set used. Electron density analysis further reveals that the highest electron density is concentrated around the electronegative oxygen, nitrogen, and fluorine atoms.

Illustrative FMO Data for Nicotinic Acid Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Nicotinic Acid (Parent)-6.8-1.55.3
6-Fluoronicotinic Acid-7.1-1.85.3
This compound (Predicted) -6.7 -1.3 5.4

Note: Values for the parent and fluorinated compounds are typical literature values. Values for this compound are predicted based on the electronic effects of substituents and are for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the most negative regions are expected around the carboxylic acid's oxygen atoms and the fluorine atom, indicating their role as hydrogen bond acceptors. The hydrogen atom of the carboxylic acid group would represent the most positive potential region, making it a primary hydrogen bond donor.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations model the atomic motions, providing insights into the molecule's conformational flexibility and its interactions with surrounding solvent molecules. By simulating the molecule in an aqueous environment, researchers can observe the formation and dynamics of hydrogen bonds between the carboxylic acid group and water, which is crucial for understanding its solubility and transport properties.

Computational Prediction of Spectroscopic Data and Vibrational Modes

Computational methods can accurately predict various spectroscopic properties, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This predicted spectrum can be used to identify and assign the characteristic vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, the C-F stretch, and the various vibrations of the pyridine (B92270) ring. Comparing the computed spectrum with an experimental one can confirm the molecule's structure.

Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
-COOHO-H Stretch~3500
-COOHC=O Stretch~1720
Pyridine RingC=N/C=C Stretches1550-1650
C-FC-F Stretch~1100

Reaction Mechanism Studies Using Computational Chemistry for this compound Transformations

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions involving this compound. pitt.edu For instance, the synthesis of this molecule or its subsequent conversion into other compounds can be modeled to understand the reaction pathways. smolecule.com DFT calculations can be used to locate transition states and calculate activation energies, providing a detailed picture of the reaction kinetics and thermodynamics. This knowledge is vital for optimizing reaction conditions to improve yields and minimize byproducts.

Ligand-Protein Docking and Molecular Modeling for Potential Biological Interactions (pre-screening)

Given that nicotinic acid and its derivatives often exhibit biological activity, molecular docking is a key pre-screening tool to evaluate the potential of this compound as a ligand for various protein targets. ossila.com Docking simulations predict the preferred binding orientation of the molecule within a protein's active site and estimate the binding affinity. nih.gov

The fluorine and methyl groups play a critical role in these interactions. The fluorine atom can form specific interactions, such as hydrogen bonds or halogen bonds, with protein residues. The methyl groups can engage in hydrophobic interactions, potentially enhancing binding affinity and selectivity. These preliminary docking studies help prioritize the compound for further experimental testing against specific biological targets, such as enzymes or receptors implicated in disease.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 6 Fluoro 2,4 Dimethyl Nicotinic Acid Derivatives

Impact of Carboxylic Acid Functionalization on Biological Activity and Physicochemical Properties

For instance, the conversion of the carboxylic acid to an ester or amide can reduce the acidity and increase lipophilicity. belnauka.by This change often leads to altered solubility and membrane permeability. google.com In many therapeutic contexts, the carboxylic acid moiety is crucial for binding to target receptors, often forming ionic or hydrogen bonds with key amino acid residues. nih.gov Modification of this group can, therefore, dramatically impact biological activity.

Research on various nicotinic acid derivatives has shown that while the free acid is often necessary for certain biological activities, esterification can create prodrugs that improve absorption and distribution, which are then hydrolyzed in vivo to the active acidic form. belnauka.by Amide derivatives, on the other hand, introduce a different set of hydrogen bonding capabilities and can alter the molecule's interaction with its target.

Table 1: Predicted Physicochemical Properties of Carboxylic Acid Functionalizations

Functional GroupAcidity (pKa)Lipophilicity (LogP)Hydrogen Bond DonorHydrogen Bond AcceptorPotential Biological Role
-COOH~3.0-4.0LowYesYesDirect receptor binding, aqueous solubility
-COOCH₃NeutralModerateNoYesProdrug, increased membrane permeability
-CONH₂NeutralModerateYesYesAltered receptor interactions, modified solubility
-CO-N(CH₃)₂NeutralHighNoYesIncreased lipophilicity, potential for different binding modes

Note: The values presented are estimations based on general chemical principles and data for related compounds.

Influence of Alkyl Substitutions at Pyridine (B92270) Positions 2 and 4 on Molecular Behavior

The presence of methyl groups at the 2 and 4 positions of the pyridine ring introduces both steric and electronic effects that modify the molecular behavior of 6-Fluoro-2,4-dimethyl-nicotinic acid. Electronically, methyl groups are weakly electron-donating, which can slightly increase the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. This can affect the ionization state of the molecule at physiological pH and its ability to interact with biological targets.

Sterically, the methyl groups add bulk to the pyridine ring. The 2-methyl group, in particular, can influence the orientation of the adjacent carboxylic acid group, potentially affecting its interaction with a binding site. Substituents at the 2- and 4-positions are known to direct nucleophilic aromatic substitution reactions, which is a key consideration in the synthesis of further derivatives. stackexchange.com The presence of these alkyl groups can also impact the molecule's metabolism, potentially blocking sites that would otherwise be susceptible to oxidation.

Role of Fluorine Substitution at Position 6 and Analogous Halogen Effects on Compound Characteristics

The substitution of a fluorine atom at the 6-position of the nicotinic acid scaffold is a strategic modification that leverages the unique properties of fluorine in medicinal chemistry. benthamscience.comresearchgate.netmdpi.com Fluorine is highly electronegative and can exert a strong electron-withdrawing inductive effect, which can lower the pKa of the pyridine nitrogen, making it less basic. nih.gov This modulation of basicity can be critical for optimizing a compound's pharmacokinetic properties and reducing off-target effects.

Furthermore, the carbon-fluorine bond is very strong, which can enhance metabolic stability by blocking a potential site of oxidative metabolism. nih.gov Fluorine's small size means it often acts as a bioisostere for a hydrogen atom, causing minimal steric perturbation while significantly altering electronic properties. researchgate.net

In addition to fluorine, other halogens at the 6-position would impart different properties. As one moves down the halogen group (Cl, Br, I), the atomic size and polarizability increase, while electronegativity decreases. This can lead to different steric and electronic profiles. A significant finding in recent years is the ability of halogens, particularly bromine and iodine, to participate in "halogen bonding," a non-covalent interaction with Lewis basic atoms like oxygen or nitrogen in a receptor binding pocket. acs.orgresearchgate.netnih.govacs.org This interaction can contribute significantly to binding affinity.

Table 2: Comparison of Halogen Substituents at the 6-Position of Nicotinic Acid Analogues

Halogenvan der Waals Radius (Å)Electronegativity (Pauling)Lipophilicity Contribution (π)Potential for Halogen Bonding
H1.202.200.00No
F1.473.98+0.14Weak
Cl1.753.16+0.71Moderate
Br1.852.96+0.86Strong
I1.982.66+1.12Strongest

Note: The data presented are general values and the specific impact can vary depending on the molecular context.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net For a series of analogues of this compound, a QSAR/QSPR study would involve systematically modifying the substituents and measuring the resulting changes in activity and properties.

A typical QSAR/QSPR model for these analogues would be represented by a mathematical equation that links molecular descriptors to the observed activity. Key descriptors would likely include:

Electronic Descriptors: Hammett constants (σ) to quantify the electron-donating or -withdrawing nature of substituents.

Steric Descriptors: Taft steric parameters (Es) or molar refractivity (MR) to describe the size and shape of substituents.

Hydrophobic Descriptors: The partition coefficient (logP) or hydrophobic substituent constants (π) to model the lipophilicity of the molecules.

Studies on related 6-substituted nicotine (B1678760) derivatives have shown that a combination of lipophilicity (π) and the volume of the substituent at the 6-position can account for variations in binding affinity at nicotinic acetylcholine (B1216132) receptors. researchgate.net This suggests that for analogues of this compound, these parameters would also be critical in developing a predictive QSAR model.

Table 3: Hypothetical QSAR Data for this compound Analogues

Analogue (Modification)LogPMolar Refractivity (MR)Electronic Parameter (σ)Predicted Biological Activity (IC₅₀, nM)
Parent Compound2.535.00.00150
6-Chloro analogue3.238.5+0.2395
4-Ethyl analogue3.039.6-0.07120
3-CONHEt analogue2.340.2+0.15250

Note: This table is for illustrative purposes to demonstrate the principles of QSAR and does not represent actual experimental data.

Bioisosteric Replacement Strategies for this compound

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. nih.gov For this compound, several bioisosteric replacement strategies could be employed.

The carboxylic acid group is a common target for bioisosteric replacement to modulate acidity, improve metabolic stability, and enhance membrane permeability. nih.gov Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and certain hydroxyisoxazoles. hyphadiscovery.comdrughunter.comcambridgemedchemconsulting.com These groups can mimic the acidic nature and hydrogen bonding pattern of the carboxylic acid while offering a different metabolic profile.

The fluorine atom at the 6-position could be replaced by other small, electronegative groups. A hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, unlike fluorine which is only an acceptor. A cyano (-CN) group is also strongly electron-withdrawing but has a different shape.

The methyl groups at the 2 and 4 positions could be replaced with other small alkyl groups like ethyl to probe steric limits, or with cyclopropyl (B3062369) groups to introduce conformational constraints.

Table 4: Potential Bioisosteric Replacements for this compound

Original GroupPositionPotential Bioisostere(s)Rationale
Carboxylic Acid (-COOH)3Tetrazole, Acyl SulfonamideMimic acidity and H-bonding; improve metabolic stability. cambridgemedchemconsulting.com
Fluorine (-F)6Hydroxyl (-OH), Cyano (-CN)Alter electronic properties and hydrogen bonding potential.
Methyl (-CH₃)2, 4Ethyl (-CH₂CH₃), CyclopropylProbe steric tolerance and conformational effects.
Pyridine Nitrogen1CHRemove H-bond acceptor, increase lipophilicity (benzene analogue).

Pre Clinical Biological Evaluation and Mechanistic Studies of 6 Fluoro 2,4 Dimethyl Nicotinic Acid

In Vitro Target Identification and Validation through High-Throughput Screening (HTS)

High-throughput screening is a foundational step in drug discovery, allowing for the rapid assessment of a compound's activity against a wide array of biological targets. For 6-Fluoro-2,4-dimethyl-nicotinic acid, no HTS data has been reported.

Enzyme Kinetic Assays and Inhibition Profiling

Enzyme kinetic assays are performed to determine if a compound can modulate the activity of specific enzymes. This involves measuring the rate of an enzymatic reaction in the presence of varying concentrations of the test compound. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ) are determined.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound No data available for this compound.

Target Enzyme Assay Type IC₅₀ (nM) Inhibition Type
Data Not Available Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available Data Not Available

Receptor Binding and Functional Assays in Cell-Free Systems

These assays evaluate the ability of a compound to bind to specific receptors and subsequently activate or block them. Radioligand binding assays, for instance, measure the displacement of a known radioactive ligand from its receptor by the test compound, yielding a binding affinity (Kᵢ). Functional assays then determine if this binding translates into a biological response (e.g., G-protein activation, second messenger production). Nicotinic acid itself is known to be a ligand for G-protein coupled receptors like GPR109A. nih.govnih.gov

Table 2: Hypothetical Receptor Binding Affinity of this compound No data available for this compound.

Receptor Target Ligand Kᵢ (nM) Functional Effect
Data Not Available Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available Data Not Available

Cell-Based Assays for Investigating Cellular Pathways and Responses

Following cell-free assays, investigations move into a cellular context to understand how a compound affects intact biological systems and pathways.

Reporter Gene Assays and Gene Expression Modulation Studies

Reporter gene assays are used to monitor the activation or inhibition of specific signaling pathways. A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a promoter that is responsive to a particular pathway. Changes in reporter gene expression indicate that the compound is modulating that pathway. Gene expression profiling (e.g., via qPCR or RNA-seq) can provide a broader view of the compound's impact on cellular transcription.

Cellular Uptake and Subcellular Localization Studies of this compound

Understanding if and how a compound enters a cell and where it localizes is crucial for interpreting its biological activity. These studies often employ fluorescently labeled versions of the compound or analytical techniques like liquid chromatography-mass spectrometry (LC-MS) on cellular fractions to determine its concentration in different organelles.

Phenotypic Screening in Defined Cell Lines (e.g., cell viability in specific cell types)

Table 3: Hypothetical Phenotypic Screening Results for this compound No data available for this compound.

Cell Line Assay Type Endpoint EC₅₀ (µM)
Data Not Available Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available Data Not Available

Mechanistic Elucidation of Observed Biological Effects of this compound

The scientific literature lacks specific studies aimed at elucidating the mechanism of action for the biological effects of this compound. While research exists for the broader class of nicotinic acid derivatives, the specific molecular targets and signaling pathways modulated by this fluorinated and dimethylated analog have not been reported.

Development of Chemical Probes Based on this compound for Biological Research

There is no information available in the current body of scientific literature regarding the development or use of chemical probes based on the this compound scaffold for biological research.

Advanced Analytical Methodologies for the Research and Characterization of 6 Fluoro 2,4 Dimethyl Nicotinic Acid

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and byproducts that may be present in research samples. The choice of technique depends on the volatility and polarity of the analytes.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile and thermally sensitive compounds like 6-Fluoro-2,4-dimethyl-nicotinic acid. A reverse-phase HPLC (RP-HPLC) method is typically developed for such pyridine-based carboxylic acids.

Method development involves a systematic optimization of chromatographic conditions to achieve a robust separation. Key parameters include the selection of a stationary phase (e.g., C8 or C18), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and the detection wavelength. For nicotinic acid derivatives, UV detection is commonly employed, with the wavelength selected based on the compound's maximum absorbance to ensure high sensitivity. researchgate.netsielc.com

Once developed, the method is validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. Validation encompasses testing for specificity, linearity, accuracy, precision, and robustness. A well-resolved peak for this compound, free from interference from potential impurities, demonstrates the method's specificity.

Table 1: Representative HPLC Method Parameters and Validation Summary This table presents hypothetical data for a developed HPLC method.

ParameterCondition / Result
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (35:65 v/v)
Flow Rate 1.0 mL/min
Detection (UV) 265 nm
Retention Time ~5.8 min
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is ideal for identifying volatile impurities from the synthesis, reaction byproducts, or potential metabolites in biological studies. mdpi.com The direct coupling of a gas chromatograph with a mass spectrometer allows for the high-resolution separation of compounds and their unambiguous identification based on their unique mass fragmentation patterns.

For acidic compounds like nicotinic acid derivatives, derivatization (e.g., silylation or esterification) may be necessary to increase volatility and improve chromatographic peak shape. nih.gov However, direct GC-MS methods for related compounds like niacin have also been successfully developed, avoiding the need for derivatization. mdpi.comresearchgate.net A common stationary phase for this analysis is a non-polar (5%-phenyl)-methylpolysiloxane column. mdpi.com The mass spectrometer can be operated in either full scan mode for identifying unknown compounds or in selected ion monitoring (SIM) mode for sensitive and selective quantification of target analytes. mdpi.com

Table 2: Hypothetical GC-MS Data for Analysis of Reaction Impurities This table illustrates potential data for identifying the target compound and a hypothetical byproduct.

CompoundRetention Time (min)Key Mass Ions (m/z)Identification
Impurity A (e.g., a decarboxylated precursor)7.2125, 96, 77Tentative identification based on library match and fragmentation
This compound (as methyl ester)10.5183 (M+), 152, 124Confirmed by comparison to a reference standard

While this compound is an achiral molecule, its synthesis may involve chiral precursors, or it may be used to create chiral analogues with stereogenic centers. For these chiral compounds, determining the enantiomeric purity is critical, as different enantiomers can exhibit vastly different biological activities. ucj.org.uaresearchgate.net Chiral chromatography, particularly chiral HPLC, is the standard method for separating enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of CSP is crucial and is often determined empirically. Common CSPs for separating fluorinated pharmaceutical compounds include those based on macrocyclic glycopeptides or derivatized polysaccharides. ucj.org.uamdpi.com The development of a chiral separation method focuses on optimizing the mobile phase composition to maximize the resolution between the two enantiomer peaks. The enantiomeric excess (% ee) can then be calculated from the relative peak areas.

Table 3: Example Chiral HPLC Separation of a Hypothetical Chiral Analogue This table shows representative data for a successful enantiomeric separation.

ParameterValue
Chiral Stationary Phase (CSP) Macrocyclic Glycopeptide-based
Mobile Phase Methanol / Acetonitrile / Acetic Acid / Triethylamine
Retention Time (Enantiomer 1) 12.3 min
Retention Time (Enantiomer 2) 14.1 min
Resolution (Rs) > 1.5
Enantiomeric Excess (% ee) 99.2%

Spectroscopic Techniques for Quantitative Analysis in Research Matrices

Spectroscopic techniques are vital for confirming the structure of the synthesized compound and for performing accurate quantitative measurements.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of a compound without the need for a specific reference standard of the same substance. youtube.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct and accurate measurement of concentration or purity. bwise.kr

For this compound, both ¹H and ¹⁹F qNMR can be employed. acgpubs.org In a typical ¹H qNMR experiment, a precisely weighed amount of the sample is dissolved in a deuterated solvent along with a known amount of a certified internal standard. acs.org The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard. For ¹⁹F qNMR, the presence of the fluorine atom provides a highly specific signal in a region of the spectrum that is typically free from other interferences, which can be a significant advantage. sigmaaldrich.com

Table 4: Illustrative ¹H qNMR Purity Assay Data This table outlines the parameters and calculations for a hypothetical qNMR purity determination.

ParameterValue
Analyte This compound
Internal Standard (IS) Maleic Acid
Analyte Signal (Integral, IA) 1.05 (for CH, 1H)
IS Signal (Integral, IIS) 2.00 (for CH=CH, 2H)
Analyte Weight (WA) 20.5 mg
IS Weight (WIS) 10.2 mg
Analyte Molar Mass (MWA) 183.16 g/mol
IS Molar Mass (MWIS) 116.07 g/mol
Calculated Purity (% w/w) 98.9%

UV-Vis spectroscopy is a straightforward and widely accessible technique for determining the concentration of an analyte in solution. It is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. Nicotinic acid and its derivatives possess a pyridine (B92270) ring, which is a strong chromophore, making this technique highly suitable. starna.comstarnacells.com

To determine the concentration, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). nih.gov The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This method is valuable for routine quantification in various research matrices. Furthermore, UV-Vis spectroscopy can be used for interaction studies; changes in the absorption spectrum (e.g., shifts in λmax or changes in absorbance) upon the addition of another molecule can indicate binding events and provide insights into intermolecular interactions. researchgate.net

Table 5: Representative Data for a UV-Vis Calibration Curve This table shows hypothetical data used to determine concentration via UV-Vis spectroscopy.

Concentration (µg/mL)Absorbance at λmax (265 nm)
50.152
100.301
150.455
200.604
250.751
Linear Regression Equation: y = 0.030x + 0.001
Correlation Coefficient (r²): 0.9998

Hyphenated Techniques for Metabolite Identification and Profiling in Animal Models

The investigation of the metabolic fate of this compound in animal models would heavily rely on the use of hyphenated analytical techniques. These methods, which couple a separation technique with a detection technique, are indispensable for identifying and profiling metabolites in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be the cornerstone of metabolite identification. The separation of the parent compound and its metabolites from endogenous biological components would be achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The choice of stationary phase, typically a C18 reversed-phase column, and the mobile phase composition would be optimized to achieve the best possible resolution.

Following chromatographic separation, detection and structural elucidation would be performed using mass spectrometry. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, would be employed to obtain accurate mass measurements of the parent compound and its metabolites. This information is critical for determining the elemental composition of unknown metabolites. Tandem mass spectrometry (MS/MS) would then be used to fragment the molecular ions, providing structural information that aids in the definitive identification of the metabolites.

Common metabolic pathways for nicotinic acid derivatives include hydroxylation, N-oxidation, and conjugation with endogenous molecules like glucuronic acid or glycine. Therefore, the search for metabolites of this compound would focus on detecting mass shifts corresponding to these biotransformations.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be utilized, particularly for volatile or semi-volatile metabolites. However, this would likely require derivatization of the acidic and polar functional groups of this compound and its metabolites to increase their volatility and thermal stability.

Data Analysis and Metabolite Profiling: The data acquired from these hyphenated techniques would be processed using specialized software to compare the metabolic profiles of dosed animals with control groups. This comparative analysis helps in distinguishing drug-related metabolites from endogenous compounds.

Hypothetical Metabolite Profile of this compound in an Animal Model

Putative MetaboliteBiotransformation PathwayAnalytical Technique
Hydroxymethyl-6-fluoro-nicotinic acidOxidation of a methyl groupLC-HRMS/MS
This compound N-oxideN-oxidation of the pyridine ringLC-HRMS/MS
This compound glucuronideGlucuronidation of the carboxylic acidLC-HRMS/MS
Glycine conjugate of this compoundConjugation with glycineLC-HRMS/MS

Bioanalytical Method Development for this compound in Biological Research Samples

The development and validation of a robust bioanalytical method are crucial for the quantitative determination of this compound in biological samples such as plasma, urine, and tissue homogenates. This is essential for pharmacokinetic and toxicokinetic studies.

Method Development: A sensitive, selective, and high-throughput bioanalytical method would likely be developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Sample Preparation: The initial step involves the extraction of the analyte from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method would depend on the required sensitivity, selectivity, and the nature of the biological matrix.

Chromatography: UPLC would be preferred over conventional HPLC to achieve faster analysis times and better peak resolution. A reversed-phase C18 column would likely be used with a gradient elution of an organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase containing a small amount of acid (e.g., formic acid) to ensure good peak shape and ionization efficiency.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be the instrument of choice for quantification. This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Method Validation: Once developed, the bioanalytical method would undergo rigorous validation according to regulatory guidelines (e.g., FDA or EMA). The validation process would assess the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

Representative Bioanalytical Method Validation Parameters

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Factor Within acceptable limits
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of nominal concentration

Emerging Applications and Future Perspectives for 6 Fluoro 2,4 Dimethyl Nicotinic Acid Research

6-Fluoro-2,4-dimethyl-nicotinic acid as a Versatile Synthetic Building Block

The reactivity of this compound is dictated by its distinct functional groups: a pyridine (B92270) ring, a carboxylic acid, a fluorine atom, and two methyl groups. This combination of features makes it an attractive starting material for the synthesis of more complex molecules.

Precursor for Complex Heterocyclic Systems

The pyridine core of this compound is a gateway to a vast array of fused and substituted heterocyclic systems. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, and ketones, which can then participate in cyclization reactions. For instance, nicotinic acid and its derivatives are known to be precursors for various biologically active heterocyclic compounds. The presence of the fluorine atom can influence the regioselectivity of these reactions and the stability of the resulting products.

While direct examples of the use of this compound in the synthesis of complex heterocycles are not extensively documented, the reactivity of related nicotinic acid derivatives provides a roadmap for its potential applications. For example, 6-fluoronicotinic acid has been utilized as a molecular scaffold in the synthesis of tracers for positron emission tomography (PET) ossila.com. This suggests that this compound could similarly be employed to construct novel imaging agents or other bioactive molecules.

Table 1: Potential Heterocyclic Systems Derivable from this compound

Target Heterocyclic SystemPotential Synthetic StrategyKey Reactive Site on this compound
PyridopyrimidinesCondensation with a suitable amine or urea (B33335) derivativeCarboxylic acid and adjacent ring carbon
ThienopyridinesReaction with a sulfur-containing reagent followed by cyclizationPyridine ring and carboxylic acid
Furo[3,2-b]pyridinesIntramolecular cyclization of a suitably functionalized ester derivativeCarboxylic acid and a methyl group
PyrrolopyridinesMulti-step synthesis involving functionalization of the carboxylic acid and a methyl groupCarboxylic acid and a methyl group

Ligand Design in Catalysis and Coordination Chemistry

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring in this compound can act as a Lewis base, coordinating to metal centers. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyridine ring. The electron-withdrawing fluorine atom and electron-donating methyl groups in this compound would exert opposing electronic effects, offering a unique handle for modulating the catalytic activity of a metal center.

Research on the coordination chemistry of 6-fluoronicotinate has demonstrated its ability to form coordination polymers with interesting structural motifs nih.govresearchgate.net. For example, a one-dimensional nickel(II) coordination polymer has been synthesized using 6-fluoronicotinate as a ligand nih.govresearchgate.net. This suggests that this compound could also be a valuable ligand for the construction of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Exploration of this compound in Agrochemical Development

Nicotinic acid and its derivatives have a long history of use in agriculture as herbicides, fungicides, and plant growth regulators. The introduction of fluorine and methyl groups can significantly impact the biological activity of these compounds.

Herbicidal and Fungicidal Activity Profiling in Plant Models

The herbicidal and fungicidal potential of this compound can be inferred from studies on analogous compounds. For instance, various fluorinated nicotinic acid derivatives have been investigated for their herbicidal properties. The mode of action often involves the disruption of essential plant processes.

While specific data for this compound is not available, the fungicidal activity of other nicotinamide (B372718) derivatives has been reported. For example, a series of N-(thiophen-2-yl) nicotinamide derivatives have shown promising fungicidal activity against cucumber downy mildew. The structure-activity relationship studies of these compounds could guide the design of new fungicides based on the this compound scaffold.

Table 2: Potential Agrochemical Activity Profile of this compound Derivatives

Activity TypePotential Target Weeds/FungiRationale based on Analogous Compounds
HerbicidalBroadleaf weedsFluorinated pyridinecarboxylic acids are known to exhibit herbicidal activity.
FungicidalPowdery mildew, rustsNicotinamide derivatives have shown efficacy against various fungal pathogens.
InsecticidalAphids, whitefliesSome nicotinic acid derivatives act as insecticides by targeting the nervous system of insects.

Plant Growth Regulator Studies

Nicotinic acid and its derivatives can also influence plant growth and development. They have been investigated for their ability to promote root growth, enhance nutrient uptake, and improve stress tolerance in various crops. The specific substitution pattern of this compound could lead to novel plant growth-regulating effects.

Further research is needed to evaluate the impact of this compound on key plant physiological processes. Studies on model plants such as Arabidopsis thaliana and crop species would be essential to determine its potential as a plant growth regulator.

Potential in Materials Science and Polymer Chemistry

The rigid, aromatic structure of the pyridine ring and the reactive carboxylic acid group make this compound a candidate for incorporation into polymers and other advanced materials. The presence of a fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics.

While the direct polymerization of this compound has not been reported, related pyridine dicarboxylic acids have been used to synthesize polyesters. These materials could have applications in areas such as specialty plastics and coatings. Furthermore, the ability of the nicotinic acid moiety to coordinate with metal ions could be exploited to create functional materials with interesting optical, magnetic, or catalytic properties. The formation of a one-dimensional coordination polymer with 6-fluoronicotinate and nickel(II) highlights the potential of fluorinated nicotinic acids in the construction of polymeric materials nih.govresearchgate.net.

Challenges and Future Directions in Fundamental and Applied Research of this compound

The primary challenge in discussing the fundamental and applied research of this compound is the absence of a significant body of published studies specifically focused on this molecule. While research exists for related fluorinated and dimethylated nicotinic acid derivatives, direct extrapolation of their properties and potential applications to this specific isomer is not scientifically rigorous.

Future research efforts would necessarily begin with fundamental aspects, including:

Development of Efficient Synthesis Routes: A crucial first step is the establishment of reliable and scalable methods for its synthesis. While general methods for the synthesis of substituted nicotinic acids are known, optimizing a pathway for this particular substitution pattern would be a key initial challenge.

Physicochemical Characterization: Thorough characterization of its structural, electronic, and spectroscopic properties would be essential to build a foundational understanding of the molecule.

Exploration of Biological Activity: Initial in vitro screening against a variety of biological targets could help to identify potential areas for therapeutic application. The structural similarity to other bioactive nicotinic acid derivatives suggests that it could be a candidate for investigation in areas such as agriculture or as an intermediate in the synthesis of more complex molecules.

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-2,4-dimethyl-nicotinic acid?

Methodological Answer: Synthesis typically involves multi-step organic reactions, leveraging fluorination and methylation strategies. A plausible route could include:

  • Step 1 : Selective fluorination of a pyridine precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce the fluorine atom at the 6-position.
  • Step 2 : Methylation via nucleophilic substitution or Friedel-Crafts alkylation to install the 2- and 4-methyl groups.
  • Step 3 : Hydrolysis of a nitrile or ester intermediate to yield the carboxylic acid moiety. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side reactions, such as over-fluorination or demethylation. Purity can be monitored via HPLC or TLC, referencing nicotinic acid derivatives in similar workflows .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F}-NMR identifies fluorine environments, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve methyl and aromatic protons. Coupling patterns help confirm substitution positions.
  • Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns.
  • HPLC with UV/Vis Detection : Quantifies purity and monitors degradation products.
  • X-ray Crystallography : Provides unambiguous structural confirmation if crystalline derivatives are synthesized. Cross-validation with standards (e.g., nicotinic acid analogs in ) ensures accuracy .

Advanced Research Questions

Q. How do electronic effects of fluorine and methyl groups influence the compound’s reactivity?

Methodological Answer:

  • Fluorine’s Electron-Withdrawing Effect : Enhances electrophilic aromatic substitution (EAS) at the 3- and 5-positions due to meta-directing properties. This can be studied via computational models (e.g., DFT calculations) or kinetic isotope effects.
  • Methyl Groups’ Steric and Donor Effects : The 2- and 4-methyl groups increase steric hindrance, reducing reactivity at adjacent positions. Their electron-donating nature via hyperconjugation can be probed through Hammett plots or competitive reaction studies. Comparative studies with non-fluorinated/methylated analogs (e.g., ’s 2-Fluoro-6-methoxynicotinic acid) highlight these effects .

Q. How can researchers resolve contradictions in reported biological activities of fluorinated nicotinic acid derivatives?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., ’s 2-(Difluoromethyl)-6-phenylnicotinic acid).
  • Purity Verification : Use HPLC-MS to rule out impurities influencing activity.
  • Structural Analog Comparison : Test analogs with incremental modifications (e.g., replacing fluorine with chlorine) to isolate substituent-specific effects. Meta-analyses of fluorinated compound libraries (e.g., ’s 4-Difluoromethoxy-6-fluoronicotinic acid) can identify trends .

Q. What computational approaches are suitable for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking : Predict binding modes to target proteins (e.g., COX-2 or kinases) using software like AutoDock Vina. Validate with mutagenesis data.
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) descriptors with bioactivity data.
  • MD Simulations : Assess stability of ligand-receptor complexes over time. Cross-reference with experimental data from analogs (e.g., ’s 2-Methyl-6-(trifluoromethyl)nicotinic acid) improves model reliability .

Q. How should researchers interpret complex NMR spectra for fluorinated nicotinic acid derivatives?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign 1H^{1}\text{H}-13C^{13}\text{C} correlations, resolving overlapping signals from methyl and fluorine groups.
  • 19F^{19}\text{F}-1H^{1}\text{H} HOESY : Maps spatial proximity between fluorine and protons, critical for confirming substitution patterns.
  • Solvent Effects : Deutero-DMSO or CDCl3_3 may shift peaks; compare with spectra of simpler analogs (e.g., ’s 2-Fluoro-6-methoxynicotinic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.